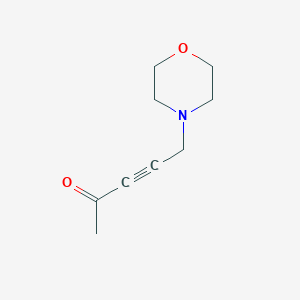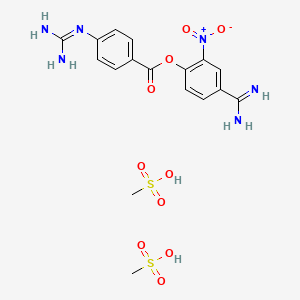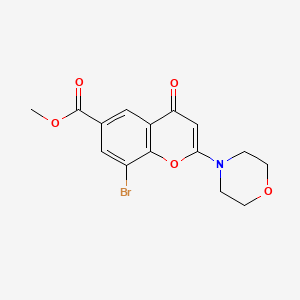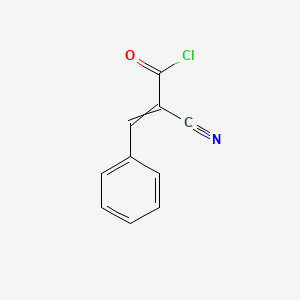
(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of two hydroxyl groups at the 3 and 4 positions of the piperidine ring, a carboxylic acid group at the 1 position, and a benzyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 3 and 4 positions can be introduced through selective oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Carboxylation: The carboxylic acid group at the 1 position can be introduced through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form piperidine derivatives with fewer functional groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Piperidine derivatives with fewer functional groups
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 3 and 4 positions allow the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. The benzyl ester group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxy-piperidine-1-carboxylic acid: Lacks the benzyl ester group, resulting in different solubility and bioavailability properties.
3,4-Dihydroxy-piperidine-1-carboxylic acid methyl ester: Contains a methyl ester group instead of a benzyl ester group, leading to variations in lipophilicity and pharmacokinetics.
3,4-Dihydroxy-piperidine-1-carboxylic acid ethyl ester: Similar to the methyl ester derivative but with an ethyl ester group, affecting its chemical and biological properties.
Uniqueness
(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate is unique due to the presence of the benzyl ester group, which enhances its lipophilicity and bioavailability compared to other similar compounds. This makes it a valuable compound for pharmaceutical development and other scientific research applications.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
benzyl 3,4-dihydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2 |
Clé InChI |
RNUMISHXYWFZCE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B8646225.png)




![Methyl (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B8646263.png)

![methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B8646279.png)



![3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8646308.png)
